An In-depth Technical Guide to the Chemical Properties of N-[(4-chlorophenyl)methyl]pyrazin-2-amine
An In-depth Technical Guide to the Chemical Properties of N-[(4-chlorophenyl)methyl]pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-[(4-chlorophenyl)methyl]pyrazin-2-amine (CAS No. 78675-97-5), a heterocyclic amine of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to present a detailed profile. The guide covers plausible synthetic routes with detailed protocols, predicted physicochemical and spectral properties, and a discussion of potential biological activities, offering a valuable resource for researchers working with this and related pyrazine derivatives.
Introduction
N-[(4-chlorophenyl)methyl]pyrazin-2-amine belongs to the broad class of pyrazine derivatives, which are recognized for their diverse pharmacological activities.[1] The pyrazine ring is a core structural motif in numerous biologically active compounds, including anticancer, anti-infective, and cardiovascular agents. The incorporation of a 4-chlorobenzyl moiety suggests potential modulation of activity and physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide aims to provide a detailed technical resource on the synthesis, and predicted chemical properties of this compound to facilitate further research and application.
Synthesis of N-[(4-chlorophenyl)methyl]pyrazin-2-amine
The synthesis of N-[(4-chlorophenyl)methyl]pyrazin-2-amine can be approached through several established methods for N-alkylation of amino-heterocycles. Two primary and highly effective strategies are reductive amination and nucleophilic aromatic substitution.
Synthetic Strategy 1: Reductive Amination
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. This approach involves the reaction of a carbonyl compound, in this case, 4-chlorobenzaldehyde, with an amine, 2-aminopyrazine, to form an intermediate imine that is subsequently reduced in situ to the desired secondary amine.[2]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations as it is mild, selective for imines over carbonyls, and does not reduce other sensitive functional groups.[3] The reaction is typically carried out in an aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) to avoid hydrolysis of the reducing agent.
Caption: Reductive amination of 2-aminopyrazine.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous dichloroethane (DCE), add 4-chlorobenzaldehyde (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAAr)
An alternative route involves the nucleophilic aromatic substitution of a halogenated pyrazine with (4-chlorophenyl)methanamine. This reaction is contingent on the availability of a suitable 2-halopyrazine, such as 2-chloropyrazine. The electron-withdrawing nature of the pyrazine ring activates the 2-position towards nucleophilic attack.[4]
Causality Behind Experimental Choices: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the reactants and the stabilization of the Meisenheimer intermediate. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the hydrogen halide byproduct.[5]
Caption: Nucleophilic Aromatic Substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution
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Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrazine (1.0 eq) and (4-chlorophenyl)methanamine (1.2 eq) in anhydrous dimethylformamide (DMF).
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Base Addition: Add triethylamine (2.0 eq) to the mixture.
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Heating: Heat the reaction mixture to 80-100 °C and stir for several hours.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Physicochemical Properties
While specific experimental data for N-[(4-chlorophenyl)methyl]pyrazin-2-amine is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Reference/Basis for Prediction |
| Molecular Formula | C₁₁H₁₀ClN₃ | - |
| Molecular Weight | 219.67 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy with similar aromatic amines |
| Melting Point | Expected to be in the range of 100-150 °C | Based on melting points of similar N-benzylamines and chlorophenyl derivatives[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol), sparingly soluble in water. | General solubility of N-aryl and N-alkyl amines |
| pKa | Estimated to be around 3-5 for the pyrazine nitrogen and 15-17 for the amine proton. | Based on the pKa of 2-aminopyrazine and typical secondary amines. |
Spectral Analysis
The structural elucidation of N-[(4-chlorophenyl)methyl]pyrazin-2-amine would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the N-H, C-H, C=N, and C-Cl bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |
| C=N Stretch (Pyrazine) | 1500 - 1600 | Medium to Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key information about the number and environment of the hydrogen atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine-H | 7.8 - 8.2 | m | 3H |
| 4-Chlorophenyl-H | 7.2 - 7.4 | d, d | 4H |
| Methylene (-CH₂-) | ~4.6 | d | 2H |
| Amine (-NH-) | 5.0 - 6.0 | br s | 1H |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazine-C | 135 - 155 |
| 4-Chlorophenyl-C (C-Cl) | 130 - 135 |
| 4-Chlorophenyl-C | 128 - 130 |
| Methylene (-CH₂-) | 45 - 55 |
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), would show a prominent molecular ion peak [M+H]⁺. The fragmentation pattern would be characteristic of the structure, with likely cleavages at the benzylic C-N bond.
| Ion | Predicted m/z |
| [M+H]⁺ | ~220.06 |
| [M]⁺ | ~219.06 |
| [C₇H₆Cl]⁺ (chlorobenzyl fragment) | ~125.02 |
| [C₄H₄N₃]⁺ (aminopyrazine fragment) | ~94.04 |
Potential Biological Activities and Applications
While the specific biological profile of N-[(4-chlorophenyl)methyl]pyrazin-2-amine has not been extensively reported, the pyrazine scaffold is associated with a wide range of pharmacological activities. Analogues have demonstrated potential as:
-
Anticancer Agents: Many pyrazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]
-
Anti-infective Agents: The pyrazine nucleus is a key component of several antibacterial and antifungal compounds.[8]
-
Kinase Inhibitors: Substituted pyrazines have been explored as inhibitors of various protein kinases involved in cell signaling pathways.
The presence of the 4-chlorophenyl group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of biological targets. Further research is warranted to explore the specific biological activities of this compound.
Conclusion
N-[(4-chlorophenyl)methyl]pyrazin-2-amine is a compound with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its synthesis and predicted chemical properties based on established scientific principles and data from analogous structures. The detailed protocols and predicted spectral data herein serve as a valuable resource for researchers, enabling further investigation into the properties and potential applications of this and related pyrazine derivatives.
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